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Compound of Interest

Compound Name: N-(2-Hydroxypropyl)stearamide

CAS No.: 35627-96-4

Cat. No.: B1617301

Get Quote

CAS No: 35627-96-4 | Synonyms: Stearamide MIPA, Stearic Monoisopropanolamide[1]

Executive Summary
N-(2-Hydroxypropyl)octadecanamide is a non-ionic secondary fatty acid amide derived from

stearic acid and monoisopropanolamine (1-amino-2-propanol). Structurally, it functions as a

ceramide mimic and a rheology modifier. Its amphiphilic nature—comprising a hydrophobic C18

alkyl chain and a hydrophilic hydroxypropyl headgroup—allows it to structure surfactant

systems, stabilize foams, and enhance lipid barrier properties in dermatological formulations.

Unlike simple primary amides (e.g., Stearamide), the hydroxypropyl substituent disrupts

intermolecular hydrogen bonding, lowering the melting point and improving solubility in semi-

polar organic solvents, though it remains strictly insoluble in water.
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Property Value / Description

Molecular Formula C₂₁H₄₃NO₂

Molecular Weight 341.58 g/mol

Appearance Waxy solid (White to Off-White flakes/beads)

Melting Point
68°C – 78°C (Typical range for C18-MIPA

grades)

LogP (Predicted) ~7.7 (Highly Lipophilic)

HLB Value Low (approx. 2–4); w/o emulsifier characteristics

Ionic Character Non-ionic

Scientist’s Note: The melting point is significantly lower than unsubstituted Stearamide (109°C).

The steric bulk of the hydroxypropyl group prevents the tight "zipper-like" packing of the alkyl

chains, facilitating easier incorporation into oil phases at moderate temperatures.

Solubility Data & Solvent Compatibility
The solubility profile is dictated by the dominant hydrophobic stearyl tail. The compound

requires heating to dissolve in most solvents and will precipitate or gel upon cooling.

Quantitative Solubility Estimates (at 25°C vs. 60°C)
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Solvent Solubility @ 25°C Solubility @ 60°C
Interaction
Mechanism

Water Insoluble (< 1 mg/L) Dispersible (Cloudy)

Hydrophobic

exclusion; requires

surfactant to micellize.

Ethanol (96%)
Slightly Soluble (< 5

g/L)
Soluble (> 50 g/L)

Dipole-dipole

interactions overcome

crystal lattice at T >

MP.

DMSO Soluble (~20 mg/mL) Very Soluble

Strong polar aprotic

solvation of the amide

bond.

Chloroform Soluble Soluble
Excellent solvation of

the alkyl chain.

Propylene Glycol Insoluble Dispersible

Incompatible polarity;

often causes hazing in

formulations.

Mineral Oil Insoluble Soluble

Compatible with

lipophilic tail at

elevated

temperatures.

Formulation Directive:
Oil Phase Addition: Always add N-(2-Hydroxypropyl)octadecanamide to the oil phase heated

to 75–80°C.

Recrystallization Risk: Rapid cooling in solvents like ethanol can lead to the formation of

needle-like crystals. Controlled cooling is required for uniform opacity or pearlescence.

Synthesis Protocol (Laboratory Scale)
Objective: Synthesize high-purity N-(2-Hydroxypropyl)octadecanamide via direct amidation.

Reaction Type: Condensation Amidation (Nucleophilic Acyl Substitution).
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Reagents
Stearic Acid (C18:0): 28.4 g (0.1 mol) – Use high purity (>95%) to avoid palmitic impurities.

1-Amino-2-propanol (MIPA): 7.9 g (0.105 mol) – 5% molar excess to drive equilibrium.

Catalyst (Optional): Sodium Methoxide (0.1% w/w) – Accelerates rate but requires

neutralization.

Step-by-Step Methodology
Melt Phase: Charge Stearic Acid into a three-neck round-bottom flask equipped with a

mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (for water removal). Heat to 80°C

until fully melted.

Amine Addition: Slowly add 1-Amino-2-propanol dropwise while stirring. An exotherm may

occur; maintain temperature below 100°C during addition.

Reaction Phase: Ramp temperature to 140°C – 150°C. The reaction is driven by the removal

of water.[2]

Reaction:

Monitoring: Monitor Acid Value (AV). The reaction is complete when AV < 5 mg KOH/g

(approx. 4–6 hours).

Work-up:

Cool to 90°C.

(Optional) Wash with hot water to remove unreacted amine if high purity is required.

Pour molten product onto a cooling tray or flaker.

Purification: Recrystallize from hot ethanol if analytical standard grade is required.

Synthesis Pathway Visualization
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Caption: Thermal condensation pathway converting Stearic Acid and MIPA into the final amide

via water elimination.

Mechanism of Action & Applications
Ceramide Mimicry in Skin Barrier
The molecule mimics the structure of natural ceramides (Sphingosine backbone + Fatty Acid).

Head Group: The hydroxypropyl amide mimics the polar head of sphingosine, capable of

hydrogen bonding with water and other polar lipids.

Tail Group: The C18 chain integrates into the lamellar lipid bilayer of the stratum corneum.

Viscosity Building in Surfactants
In anionic surfactant systems (e.g., Sodium Laureth Sulfate), Stearamide MIPA inserts itself

between surfactant micelles. This reduces the electrostatic repulsion between surfactant

headgroups, promoting the transition from spherical micelles to worm-like micelles, which

significantly increases viscosity.

Structural Interaction Diagram
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Caption: Mechanism of viscosity enhancement in surfactant systems and barrier repair in lipid

bilayers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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